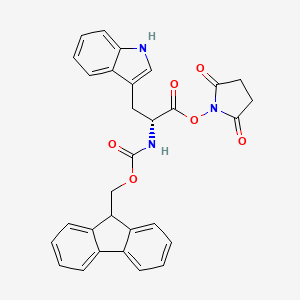

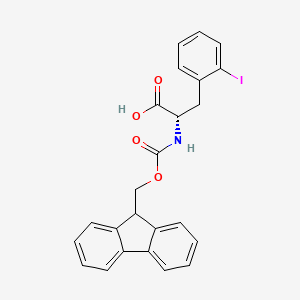

Fmoc-D-trp-OSu

説明

Fmoc-D-trp-OSu is a useful research compound. Its molecular formula is C30H25N3O6 and its molecular weight is 523.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌ペプチドミメティクスの合成

Fmoc-D-trp-OSu: は、短い抗菌ペプチドミメティクスの合成に使用されます。これらの化合物は、抗菌ペプチド(AMP)の構造と機能を模倣しており、先天性免疫応答の一部であり、細菌感染症の対策に不可欠です。 This compound を固相ペプチド合成(SPPS)で使用すると、細菌に対するタンパク質分解安定性と標的指向性細胞内作用が向上したペプチドミメティクスを作成できます .

抗菌剤の開発

この化合物は、新規抗菌剤の開発において重要な役割を果たします。 This compound を合成ペプチドの構造に組み込むことにより、研究者は特定の抗菌特性を持つ分子を設計することができ、抗生物質耐性菌に対抗する新規薬剤の開発につながる可能性があります .

固相ペプチド合成(SPPS)

This compound: は、ペプチド合成に広く使用されている方法である SPPS の主要な試薬です。 この技術は、特に、さまざまな生物学的調査や治療薬の開発に不可欠な、非天然修飾または部位特異的タグを有するペプチドを生成するのに役立ちます .

ペプチド構造活性相関研究

研究者は、構造活性相関(SAR)研究のためにペプチドの合成に This compound を使用します。 これらの研究は、ペプチドの活性の分子基盤を理解するのに役立ち、より効果的かつ選択的な治療用ペプチドの設計を可能にします .

材料科学への応用

材料科学では、This compound は、自己集合特性を持つペプチドの合成に貢献しています。 これらのペプチドは、独自の機械的、化学的、および生物学的特性を持つ新しい材料の作成に潜在的な用途があります .

ペプチドベースの創薬

この化合物は、ペプチドベースの創薬において不可欠です。 これにより、薬剤そのものまたは薬剤送達システムの一部として作用できるペプチドを合成することができ、体内の特定の細胞または組織を標的にすることができます .

タンパク質分解安定性の強化

This compound: は、ペプチドのタンパク質分解安定性を強化するために使用されます。 これは、治療用途において重要であり、ペプチドの体内の酵素による分解に対する抵抗性を高め、生物学的活性を長持ちさせるためです .

細胞内標的化機構

ペプチド合成における This compound の使用は、特定の細胞内標的化機構を持つペプチドの開発につながる可能性があります。 これは、癌細胞や感染細胞など、特定の細胞に到達して作用する必要がある薬剤を設計するために特に重要です .

生化学分析

Biochemical Properties

Fmoc-D-trp-OSu is primarily used as a protecting group in solid-phase peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The compound reacts with the amino groups of amino acids, forming a stable bond that prevents unwanted reactions during peptide elongation. This interaction is essential for the accurate and efficient synthesis of peptides. Additionally, this compound can be removed under basic conditions, allowing for the continuation of the synthesis process .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino groups of amino acids, it ensures the proper assembly of peptides, which are crucial for various cellular functions. Peptides synthesized using this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides play a role in signaling pathways by acting as ligands for receptors, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a stable bond with the amino groups of amino acids. This bond formation prevents unwanted side reactions during peptide synthesis. The compound is removed under basic conditions, typically using piperidine, which cleaves the bond and releases the amino group for further reactions. This mechanism ensures the accurate and efficient synthesis of peptides, which are essential for various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that this compound maintains its protective properties for extended periods, ensuring the successful synthesis of peptides. Degradation can lead to incomplete peptide synthesis and reduced efficiency .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal dosages, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function. Studies have shown that maintaining appropriate dosages is crucial for achieving desired outcomes in peptide synthesis without causing harm to the organism .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as proteases and peptidases, which play a role in the degradation and processing of peptides. The compound’s protective properties ensure that peptides are synthesized accurately and efficiently, contributing to the overall metabolic flux and maintaining proper metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments. The compound’s distribution is crucial for its role in peptide synthesis, ensuring that it reaches the target sites where peptide assembly occurs .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to the appropriate compartments. This localization is essential for its function in protecting amino groups during peptide synthesis .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105160 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174080-12-7 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174080-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

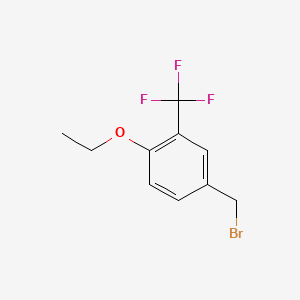

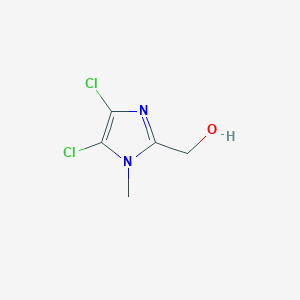

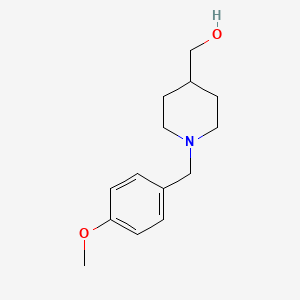

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)

![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)

![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)